molecular formula C19H18N2O5S B2857397 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one CAS No. 950320-61-3

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one

Cat. No. B2857397
CAS RN: 950320-61-3
M. Wt: 386.42
InChI Key: HVAOPANHRMWCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one, also known as Ebselen, is a synthetic organoselenium compound. It was first synthesized in the 1980s as an anti-inflammatory agent, but its potential as a therapeutic agent for a range of diseases has since been explored. Ebselen's unique chemical structure and mechanism of action make it a promising candidate for further research in the field of medicinal chemistry.

Mechanism of Action

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's mechanism of action is complex and multifaceted. It is known to act as a potent antioxidant, scavenging reactive oxygen species and reducing oxidative stress in cells. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been shown to inhibit the activity of several enzymes involved in inflammation and cell signaling pathways, including cyclooxygenase-2 and protein kinase C. Additionally, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one is able to modulate the activity of several transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.
Biochemical and Physiological Effects
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its antioxidant and anti-inflammatory properties, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been found to have anti-apoptotic effects, promote cell proliferation, and enhance the activity of the immune system. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and its mechanism of action is well-characterized. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been found to be relatively non-toxic in animal studies, making it a potentially safe therapeutic agent. However, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's effects can be complex and context-dependent, and its use in laboratory experiments may require careful consideration of dosage and experimental conditions.

Future Directions

There are several potential future directions for research on 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one. One area of interest is the development of 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's potential as an antiviral agent, particularly in the context of emerging infectious diseases. Additionally, further research is needed to fully understand 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's mechanism of action and its effects on different cell types and physiological systems.

Synthesis Methods

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with selenium dioxide and ethyl acetoacetate. The resulting intermediate is then reacted with 4-ethoxybenzoyl chloride and sodium sulfite to form 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one. The synthesis of 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been studied for its potential as an antiviral agent, particularly in the context of infectious diseases such as HIV and influenza.

properties

IUPAC Name

1-(4-ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-3-26-16-8-6-15(7-9-16)18(22)20-12-13-21(19(20)23)27(24,25)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAOPANHRMWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.